2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one

Description

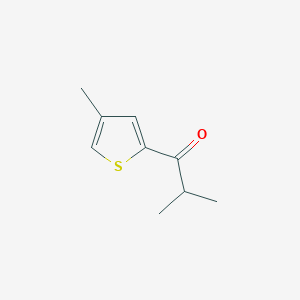

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one (CAS: 94199-67-4) is a ketone derivative featuring a methyl-substituted thiophene ring. It is structurally characterized by a propan-1-one backbone with a 4-methylthiophen-2-yl substituent and a methyl group at the α-carbon. This compound serves as a key intermediate in organic synthesis, particularly for UV initiators and specialty chemicals .

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-methyl-1-(4-methylthiophen-2-yl)propan-1-one |

InChI |

InChI=1S/C9H12OS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6H,1-3H3 |

InChI Key |

NKOOVDZGSDBPMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation of 4-methylthiophene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Physicochemical Properties:

Its synthesis typically involves Friedel-Crafts acylation or bromination reactions, as seen in related compounds .

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)propan-1-one

Structure : Lacks the thiophene ring, replaced by a methyl-substituted benzene.

Properties :

1-(4-Ethylphenyl)-2-methylpropan-1-one

Structure : Features an ethyl group on the benzene ring instead of a thiophene.

Properties :

- Molecular Formula: C₁₂H₁₆O

- Molecular Weight: 176.26 g/mol

- Applications: Intermediate in agrochemicals and fragrances .

4-Fluoromethcathinone (4-FMC)

Structure: Contains a fluorophenyl group and a methylamino substituent. Properties:

- Molecular Formula: C₁₀H₁₂FNO

- Molecular Weight: 181.21 g/mol

- Applications: Psychoactive substance with central nervous system activity . Key Difference: The fluorine atom and amine group confer distinct electronic and pharmacological properties, contrasting with the non-polar thiophene in the title compound .

1-(4-Methoxy-2-methylphenyl)propan-1-one

Structure : Methoxy and methyl substituents on the benzene ring.

Properties :

2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

Structure : Replaces thiophene with a methylimidazole ring.

Properties :

- Molecular Formula: C₈H₁₂N₂O

- Molecular Weight: 152.2 g/mol

- Applications: Specialty chemical in coordination chemistry .

Key Difference : The nitrogen-rich imidazole ring enables metal coordination, a feature absent in the title compound .

Comparative Data Table

Biological Activity

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one is an organic compound notable for its unique structural features, which include a propanone functional group attached to a thiophene derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structural similarity to other biologically active thiophene derivatives suggests potential applications in pharmacology. Studies have shown that it can serve as an intermediate in synthesizing drugs with anti-inflammatory and antimicrobial activities.

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to interact with various molecular targets may lead to significant therapeutic applications against different cancer types. For instance, preliminary studies indicate that compounds with similar thiophene structures can induce apoptosis in cancer cell lines .

The biological activity of this compound is thought to be mediated through its ability to engage in π–π interactions and hydrogen bonding with biological macromolecules. This interaction profile is crucial for modulating biological pathways and achieving therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiophene derivatives with appropriate acylating agents. The following table summarizes some common synthetic routes:

| Synthesis Method | Description |

|---|---|

| Friedel-Crafts Acylation | Involves the acylation of a thiophene using an acid chloride and a Lewis acid catalyst. |

| Condensation Reactions | Utilizes condensation reactions between ketones and thiophene derivatives under acidic conditions. |

| Grignard Reactions | Employs Grignard reagents to introduce the propanone moiety onto the thiophene ring. |

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiophene derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Anticancer Study

A recent investigation into the anticancer properties of thiophene derivatives included this compound. The results indicated that this compound could inhibit cell proliferation in several cancer cell lines, supporting its role as a promising candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.